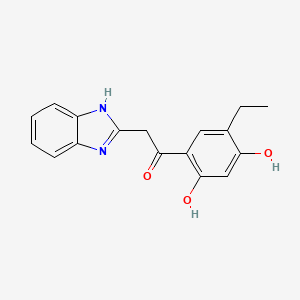

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one

Description

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 210774-08-6; C₁₇H₁₆N₂O₃; MW: 296.32 g/mol) features a benzimidazole core linked via an ethanone bridge to a 5-ethyl-2,4-dihydroxyphenyl moiety . This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole derivatives in antimicrobial, antiviral, and anticancer applications.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-10-7-11(15(21)8-14(10)20)16(22)9-17-18-12-5-3-4-6-13(12)19-17/h3-8,20-21H,2,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAMWSDXXUFTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one typically involves the condensation of a benzodiazole derivative with a substituted phenyl ethanone. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced benzodiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1-(5-Ethyl-2,4-Dihydroxyphenyl)-2-(4-Methyl-1,3-Thiazol-2-yl)Ethan-1-One

- Structure : Replaces benzimidazole with a 4-methylthiazole ring.

- The methyl group enhances lipophilicity (logP) .

- Activity : Thiazole derivatives are associated with antifungal and antibacterial activities, suggesting this analog may exhibit broader microbial inhibition .

(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-Triazol-1-yl)Ethan-1-One O-Methyl Oxime

- Structure : Features a 1,2,4-triazole ring and chloropyridinyl group.

- Impact: Triazoles are known for metabolic stability and cytochrome P450 inhibition. The oxime group introduces polarity, improving solubility .

- Activity : Demonstrated fungicidal activity against Botrytis cinerea (EC₅₀: 1.2 μg/mL), highlighting the role of triazoles in agrochemical applications .

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-Chlorophenyl)Ethanone

- Structure : Substitutes the dihydroxyphenyl group with a 4-chlorophenyl moiety and adds a sulfanyl (-S-) linker.

- Impact : The chlorophenyl group increases hydrophobicity (clogP ~3.2), while the sulfanyl group may enhance metal-binding capacity.

- Crystallography : Single-crystal X-ray analysis (R factor: 0.029) confirms planar geometry, facilitating π-π stacking interactions .

Substituent Variations

1-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-yl]Ethan-1-One

- Structure : Difluoromethyl group on the benzimidazole nitrogen.

- Impact : Fluorine atoms improve metabolic stability and membrane permeability. The electron-withdrawing effect may reduce basicity of the benzimidazole ring .

- Applications : Fluorinated benzimidazoles are explored as kinase inhibitors and antiviral agents .

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Ethan-1-One

Key Research Findings

- Antifungal Activity : Triazole and thiazole analogs exhibit stronger fungicidal activity than benzimidazoles, likely due to enhanced target (CYP51) binding .

- Solubility : The dihydroxyphenyl group in the target compound improves aqueous solubility (logS ≈ -3.5) compared to chlorophenyl or fluorophenyl derivatives .

- Synthetic Accessibility : Benzimidazole derivatives often require multi-step syntheses involving condensation and alkylation, whereas thiazoles and triazoles can be synthesized via cycloaddition or nucleophilic substitution .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (referred to as BEDE) is a synthetic derivative of benzodiazole and phenolic compounds. Its unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of BEDE, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

BEDE has a complex molecular structure characterized by the presence of a benzodiazole ring and a dihydroxyphenyl moiety. The molecular formula is , and its structural representation is as follows:

Biological Activity Overview

Research indicates that compounds containing benzodiazole and phenolic structures often exhibit various biological activities, including:

- Antioxidant Activity : BEDE may act as a free radical scavenger, reducing oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that BEDE might inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

The antioxidant capacity of BEDE can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In these assays, BEDE demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| BEDE | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

Antimicrobial Properties

Studies have shown that BEDE exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that BEDE could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that BEDE inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells treated with varying concentrations of BEDE showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 65 |

| 50 | 45 |

The proposed mechanism of action for the biological activities of BEDE includes:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, BEDE reduces oxidative damage in cells.

- Disruption of Bacterial Cell Wall : The interaction with bacterial membranes may lead to increased permeability and cell lysis.

- Induction of Apoptosis in Cancer Cells : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.